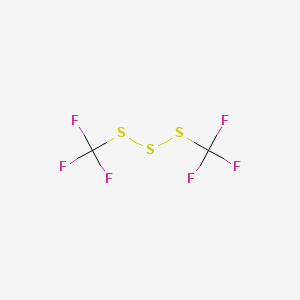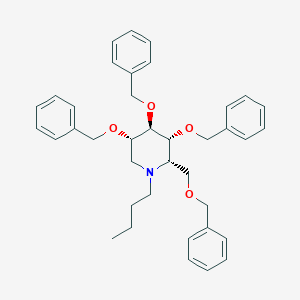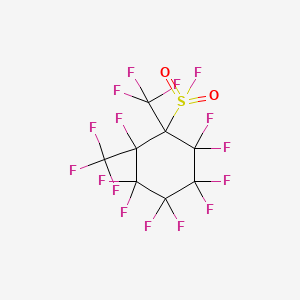
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C8F16O2S and a molecular weight of 464.12 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical properties.
Preparation Methods
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . Industrial production methods may involve the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Chemical Reactions Analysis
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include potassium fluoride, phase transfer catalysts, and various nucleophiles.
Scientific Research Applications
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride-containing molecules.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- involves its interaction with molecular targets, such as amino acids and proteins. The sulfonyl fluoride group can form covalent bonds with active-site residues in enzymes, leading to enzyme inactivation. This property is exploited in the development of enzyme inhibitors and covalent probes .
Comparison with Similar Compounds
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in diagnostic imaging.
The uniqueness of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- lies in its high fluorine content and the resulting chemical stability and reactivity, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
68156-00-3 |
|---|---|
Molecular Formula |
C8F16O2S |
Molecular Weight |
464.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8F16O2S/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11 |
InChI Key |
XLCQIAITJZQFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


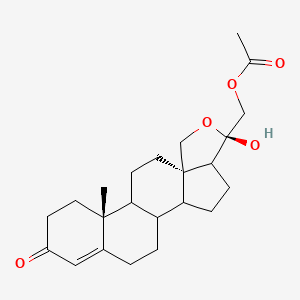

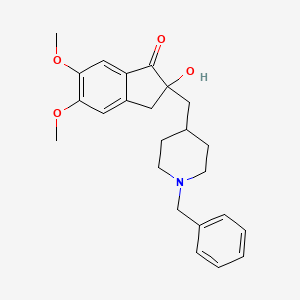

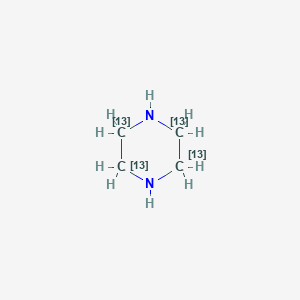


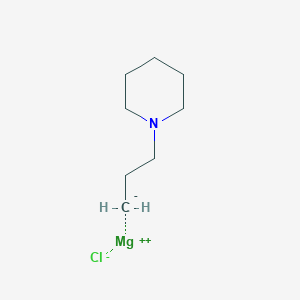
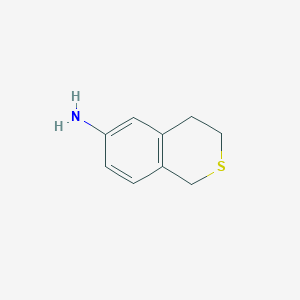
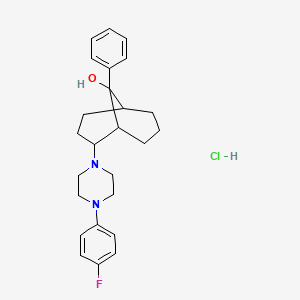
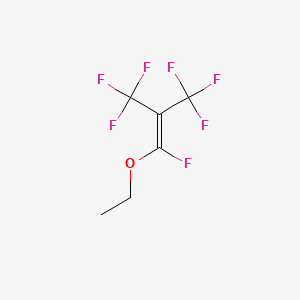
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
